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molecular formula C11H13F3N2O3 B8452438 Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)- CAS No. 821777-13-3

Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)-

Cat. No. B8452438
M. Wt: 278.23 g/mol
InChI Key: KFDGLMGPBDSHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547804B2

Procedure details

Dissolved 2-fluoro-5-nitrobenzotrifluoride (250 mg, 1.2 mmol) in DMF (4 mL) and added triethylamine (242 mg, 2.39 mmol). N-(2-methoxyethyl)methylamine (179 mg, 1.32 mmol) was added to the reaction mixture and it was stirred overnight at ambient temperature. The reaction mixture was poured into water and extracted with EtOAc (2×). The combined organic washes were washed with brine and dried over Na2SO4. After concentration the remaining residue was purified by column chromatography (100% CHCl3 to 1:1 MeOH:CHCl3) to give the title compound. MS 265 [M−H]−, 267 [M+H]+.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step Two
Quantity
179 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].C(N(CC)CC)C.[CH3:22][O:23][CH2:24][CH2:25][NH:26][CH3:27].O>CN(C=O)C>[CH3:22][O:23][CH2:24][CH2:25][N:26]([CH3:27])[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
242 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
179 mg
Type
reactant
Smiles
COCCNC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic washes were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration the remaining residue
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (100% CHCl3 to 1:1 MeOH:CHCl3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCCN(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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